Cas no 1342223-20-4 (cyclopropyl1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethanamine)

Cyclopropyl1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethanamine is a structurally distinct triazole derivative featuring a cyclopropylmethylamine moiety. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its unique heterocyclic framework, which may confer favorable binding interactions with biological targets. The presence of both cyclopropyl and isopropyl substituents enhances steric and electronic modulation, potentially improving selectivity and metabolic stability. Its triazole core offers versatility for further functionalization, making it a valuable intermediate in synthetic chemistry. The compound's stability under standard conditions and compatibility with common reaction conditions further underscore its practicality for exploratory studies in medicinal chemistry and material science applications.
cyclopropyl1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethanamine structure
1342223-20-4 structure
Product Name:cyclopropyl1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethanamine
CAS No:1342223-20-4
MF:C10H18N4
MW:194.276721477509
CID:6028544
PubChem ID:62722870
Update Time:2025-10-28

cyclopropyl1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole-5-methanamine, α-cyclopropyl-1-methyl-3-(1-methylethyl)-
    • Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine
    • cyclopropyl1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethanamine
    • cyclopropyl[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine
    • 1342223-20-4
    • EN300-1077286
    • CS-0306502
    • Inchi: 1S/C10H18N4/c1-6(2)9-12-10(14(3)13-9)8(11)7-4-5-7/h6-8H,4-5,11H2,1-3H3
    • InChI Key: ALKQCZQUSRPGSN-UHFFFAOYSA-N
    • SMILES: C(C1CC1)(C1N(N=C(C(C)C)N=1)C)N

Computed Properties

  • Exact Mass: 194.153146591g/mol
  • Monoisotopic Mass: 194.153146591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 56.7Ų

Experimental Properties

  • Density: 1.28±0.1 g/cm3(Predicted)
  • Boiling Point: 349.7±44.0 °C(Predicted)
  • pka: 7.68±0.50(Predicted)

cyclopropyl1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethanamine Pricemore >>

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Additional information on cyclopropyl1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethanamine

Introduction to Cyclopropyl-1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethanamine (CAS No. 1342223-20-4)

Cyclopropyl-1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethanamine, identified by its CAS number 1342223-20-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine features a unique structural motif that has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The compound's molecular framework integrates a cyclopropyl group, a methyl substituent, and a propyl chain, all connected through a nitrogen-rich triazole ring. Such structural features not only contribute to its distinct chemical properties but also open up avenues for exploring its biological activity and synthetic utility.

The cyclopropyl moiety is known for its stability and rigidity, which can influence the compound's interactions with biological targets. In contrast, the 1-methyl and 3-(propan-2-yl) substituents introduce additional lipophilicity and steric bulk, potentially modulating pharmacokinetic profiles. The core 1H-1,2,4-triazol-5-ylmethanamine scaffold is particularly noteworthy, as triazoles have been widely investigated for their antimicrobial, antiviral, and anti-inflammatory properties. Recent advancements in computational chemistry have enabled the prediction of such scaffolds' binding affinities and metabolic stability, making them valuable starting points for drug design.

Recent studies have highlighted the importance of Cyclopropyl-1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethanamine (CAS No. 1342223-20-4) in the development of novel therapeutic agents. For instance, researchers have explored its potential as a scaffold for kinase inhibitors, leveraging the triazole ring's ability to form hydrogen bonds with key amino acid residues in protein targets. The cyclopropyl group's presence has been shown to enhance binding specificity by occupying hydrophobic pockets within enzymes or receptors. Additionally, the propyl chain can serve as a flexible linker that fine-tunes the compound's pharmacokinetic properties.

The synthesis of this compound has been optimized through multi-step organic transformations involving cyclization reactions and nucleophilic substitutions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have enabled efficient construction of the triazole ring while maintaining high regioselectivity. These synthetic strategies are crucial for producing analogs with modified substituents to assess their biological efficacy and safety profiles.

In vitro studies have begun to unravel the pharmacological potential of Cyclopropyl-methyl-propan-ylyl-triazol-methanamine (CAS No. 1342223-20-4). Preliminary data suggest that it exhibits inhibitory activity against certain enzymes implicated in inflammatory pathways. The compound's ability to modulate these pathways could make it a candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease. Furthermore, its interaction with bacterial enzymes has been investigated for possible applications in combating antibiotic-resistant strains.

The field of medicinal chemistry continues to evolve with the integration of machine learning algorithms that predict molecular properties based on structural features. These tools have accelerated the discovery process by identifying promising candidates like Cyclopropyl-methyl-propan-ylyl-triazol-methanamine (CAS No. 1342223-20-4) for further validation. Such computational approaches are particularly valuable in screening large libraries of compounds for their potential therapeutic effects.

The chemical stability of this compound under various conditions has also been scrutinized to ensure its suitability for industrial applications. Studies have demonstrated that it remains stable under ambient temperatures but may degrade when exposed to strong acids or bases. Understanding these stability profiles is essential for formulating dosage forms that maintain efficacy throughout storage and transportation.

Future research directions may explore derivatization strategies to enhance the compound's solubility or bioavailability while preserving its biological activity. For example, incorporating fluorine atoms into the molecular structure could improve metabolic stability without compromising target interactions. Such modifications are often guided by structure-based drug design principles derived from high-resolution crystallographic data.

The broader significance of compounds like Cyclopropyl-methyl-propan-ylyl-triazol-methanamine (CAS No. 1342223-20-4) lies in their contribution to expanding chemical diversity in drug discovery pipelines. By providing novel scaffolds with unique functional groups, they enable chemists to design molecules with tailored properties for addressing unmet medical needs.

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